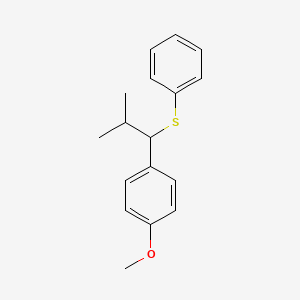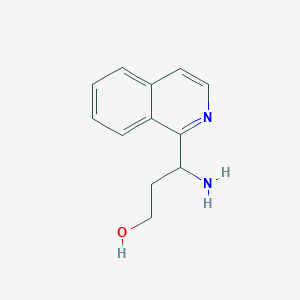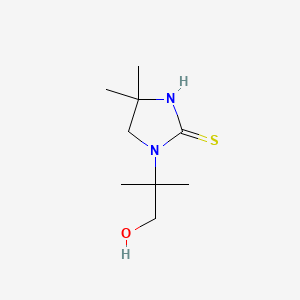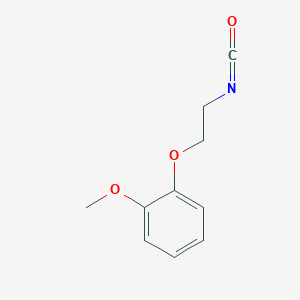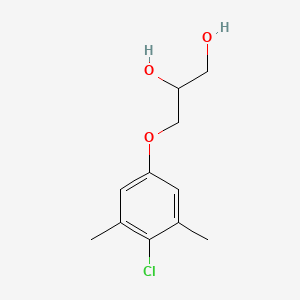
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol is an organic compound characterized by the presence of a chlorinated phenoxy group attached to a propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the propanediol moiety.
3-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: Another related compound with a carboxylic acid group instead of the propanediol backbone.
Uniqueness
3-(4-Chloro-3,5-dimethylphenoxy)-1,2-propanediol is unique due to the presence of both a chlorinated phenoxy group and a propanediol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63834-67-3 |
|---|---|
Molekularformel |
C11H15ClO3 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
3-(4-chloro-3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H15ClO3/c1-7-3-10(4-8(2)11(7)12)15-6-9(14)5-13/h3-4,9,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
HVILUKPDZDFAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


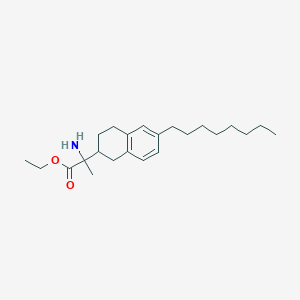
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
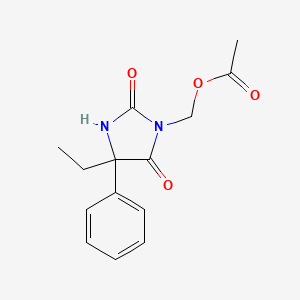
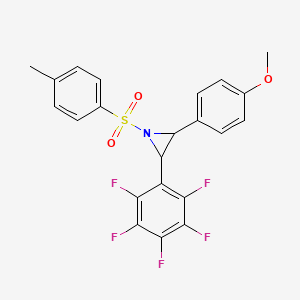
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
